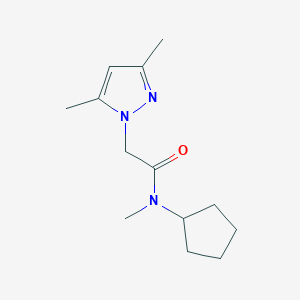![molecular formula C16H20ClNO3 B7503957 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide is a synthetic compound with potential applications in scientific research. It is a member of the benzamide family of compounds, which have been studied extensively for their biological activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and may have potential as an anticancer agent. It has also been shown to have activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide in lab experiments is its potential as an anticancer agent. It may be useful in studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide. One area of research could be to further investigate its potential as an anticancer agent, and to study its effects on different types of cancer cells. Another area of research could be to investigate its potential as an antibacterial agent, and to study its effects on different bacterial strains. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide involves several steps. The first step is the reaction of 2-chlorobenzoyl chloride with 1,4-dioxaspiro[4.5]decan-3-ol in the presence of a base such as triethylamine. This reaction yields the intermediate 2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-yl)benzamide, which is then treated with methyl iodide to produce the final product.
Scientific Research Applications
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have activity against certain cancer cell lines, and may have potential as an anticancer agent.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-14-7-3-2-6-13(14)15(19)18-10-12-11-20-16(21-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKADVGKWPHNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)



![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)


![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)



![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)


